N-[4-(SEC-BUTYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE
Description
N-[4-(SEC-BUTYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted tetrahydropyridine ring
Properties
IUPAC Name |
3-N-(4-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)15-8-10-17(11-9-15)20-18(23)16-7-6-12-22(13-16)19(24)21(3)4/h8-11,14,16H,5-7,12-13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAMNSXVZHELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(SEC-BUTYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ring with a sec-butyl group, followed by the introduction of a dimethyl-substituted tetrahydropyridine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(SEC-BUTYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on
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